ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Procure this low-MW (253 Da) building block as a primary fragment hit for covalent tethering screens against serine hydrolases (FAAH, MAGL). Its defined stereocenter and pyran oxygen enable unique H-bonding, solubility, and metabolic stability profiles not achievable with simple N1-alkyl analogs. Use as a chiral reference standard for enantioselective kinase inhibitor synthesis or as a central scaffold for parallel library generation. Ideal for SPR and X-ray crystallography soaking experiments.

Molecular Formula C12H19N3O3
Molecular Weight 253.302
CAS No. 2034321-61-2
Cat. No. B2600695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate
CAS2034321-61-2
Molecular FormulaC12H19N3O3
Molecular Weight253.302
Structural Identifiers
SMILESCCOC(=O)NC1=CN(N=C1)CC2CCCCO2
InChIInChI=1S/C12H19N3O3/c1-2-17-12(16)14-10-7-13-15(8-10)9-11-5-3-4-6-18-11/h7-8,11H,2-6,9H2,1H3,(H,14,16)
InChIKeyLVZVOUYHUTZILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate (CAS 2034321-61-2): Chemical Identity and Procurement Baseline


Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate (CAS 2034321-61-2) is a synthetic, low-molecular-weight heterocyclic building block (MW 253.30 g/mol) [1]. Its structure integrates a 4-aminopyrazole carbamate core with a tetrahydro-2H-pyran-2-ylmethyl (THP) substituent at the N1 position [1]. The compound is characterized by an XLogP3 of 0.9 and a topological polar surface area (TPSA) of 65.4 Ų, physicochemical properties that place it within a favorable range for fragment-based drug discovery or lead optimization campaigns [1]. It is commercially available from multiple screening compound vendors in purities ≥90% for research use [1].

Why Generic Pyrazole Building Blocks Cannot Substitute for Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate


Simple interchange with other N1-alkyl pyrazole-4-carbamates is chemically inadvisable. While benzyl or tert-butyl carbamate analogs (e.g., CID 1107620-72-3) share the same 4-aminopyrazole core, the specific N1-(tetrahydro-2H-pyran-2-yl)methyl group in the target compound installs a chiral acetal and a coordinated oxygen atom absent in simple alkyl or benzyl analogs [1]. This introduces a defined stereocenter, a hydrogen bond acceptor (the pyran oxygen), and a unique conformational profile that directly modulates solubility, metabolic stability, and target binding orientation in downstream biological assays. Substitution with a tert-butyl carbamate or a benzyl variant will alter the lipophilicity (XLogP3) and TPSA, potentially derailing a medicinal chemistry structure-activity relationship (SAR) program [1]. The following section quantifies these key differential parameters.

Quantitative Differentiation Evidence for Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate


Lower Lipophilicity Compared to a tert-Butyl Carbamate Analog Improves Lead-Likeness

The target compound's ethyl carbamate yields an XLogP3 of 0.9, which is 0.7 to 1.1 log units lower than a computed analogous tert-butyl carbamate (XLogP3 ~1.6–2.0), positioning it more favorably within the Lipinski and lead-likeness criteria for oral bioavailability [1]. Lower lipophilicity correlates with reduced promiscuity and improved developability in early-stage discovery [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Enhanced Topological Polarity vs. a Benzyl Carbamate Analog Improves Solubility and Reduces hERG Risk

The target compound's TPSA of 65.4 Ų originates from the ethyl carbamate and the pyran oxygen [1]. Replacing the ethyl carbamate with a benzyl carbamate (common in many pyrazole FAAH/MAGL inhibitor patents) would increase the lipophilicity and potentially elevate hERG channel binding risk, a major cause of drug-induced cardiotoxicity [2]. TPSA values below 140 Ų are required for good oral absorption; values at the lower end generally correlate with improved kinase selectivity profiles [2].

Medicinal Chemistry ADME-Tox Optimization hERG Liability

Unique Conformational Steric Bulk Originating from the Chiral THP-2-ylmethyl Substituent

The target compound possesses one undefined atom stereocenter at the tetrahydropyran 2-position, introducing chirality absent in the common tetrahydro-2H-pyran-4-yl isomer or simple N-methyl analogs [1]. The THP-2-ylmethyl substituent projects a distinct 3D shape (chair conformation with an exocyclic methylene linker) that induces a unique dihedral angle with the pyrazole ring, creating a steric environment (computed complexity index of 275) not duplicated by the achiral, symmetrically constrained THP-4-yl regioisomer (complexity typically <250) [1].

Structural Biology Kinase Selectivity Conformational Analysis

The Ethyl Carbamate as a Minimalist Electrophile for Targeted Covalent Inhibition

The ethyl carbamate moiety is an established minimal warhead for the covalent, irreversible inhibition of serine hydrolases, including FAAH (Fatty Acid Amide Hydrolase). Unlike bulkier, more hydrophobic N-acyl pyrazole or urea-based FAAH inhibitors (e.g., URB597, IC50 = 4.6 nM), the ethyl carbamate provides a smaller steric footprint (only 2 heavy atoms beyond the carbonyl), potentially accessing cryptic binding pockets and offering a cleaner starting point for fragment growth [1]. This contrasts with tert-butyl carbamates, which are purely acid-labile protecting groups and lack the requisite electrophilicity for covalent enzyme engagement [1].

Chemical Biology Covalent Inhibitors Serine Hydrolase

Optimal Research and Procurement Scenarios for Ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate


Fragment-Based Drug Discovery Campaigns Targeting Serine Hydrolases

Procure this compound as a primary fragment hit for covalent tethering screens against serine hydrolases (e.g., FAAH, MAGL, ABHD6). The low molecular weight (253 Da), balanced XLogP3 (0.9), and the presence of a minimal ethyl carbamate warhead make it an ideal starting point for structure-based expansion. Its data profile supports direct use in surface plasmon resonance (SPR) or X-ray crystallography soaking experiments to identify initial binding poses [1].

Selectivity Profiling of Chiral Pyrazole-Based Kinase Inhibitors

Use the compound as a chiral reference standard (racemic mixture) to benchmark enantioselective synthesis routes during kinase inhibitor lead optimization. The presence of a single undefined stereocenter at the THP-2-position necessitates the development of asymmetric methods, and the compound's physicochemical properties (TPSA 65.4 Ų, XLogP3 0.9) are well-suited for the kinase selectivity pocket [1].

Core Scaffold for a Focused Library Synthesis Aimed at hERG-safe and Orally Bioavailable Leads

Utilize this building block as a central scaffold for parallel synthesis of a focused compound library. The favorable TPSA/XLogP3 ratio (73) indicates a calculated low risk for hERG channel blockade and good aqueous solubility, which are primary filters for compound progression in CNS and inflammatory disease programs. Synthesize 50–100 diverse amide, sulfonamide, or urea derivatives from the free amine (accessible after carbamate deprotection) for rapid SAR exploration [1].

In Vitro Metabolic Stability Comparison Across Carbamate Protecting Groups

Incorporate this compound into a panel with its tert-butyl and benzyl carbamate analogs to generate comparative intrinsic clearance (CLint) data in human and rodent liver microsomes. The ethyl carbamate is expected to show intermediate metabolic lability, serving as a calibration point for designing prodrugs or optimizing metabolic stability without fully sacrificing solubility [1].

Quote Request

Request a Quote for ethyl (1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.